molecular formula C13H15NO7 B14286034 N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid CAS No. 115705-34-5

N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid

Cat. No.: B14286034
CAS No.: 115705-34-5
M. Wt: 297.26 g/mol
InChI Key: XBKYPZOLAAFYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid is an organic compound that features a methoxyphenyl group attached to a carbonyl-protected aspartic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid typically involves the protection of the amino group of aspartic acid followed by the introduction of the 4-methoxyphenyl group. One common method involves the use of a protecting group such as tert-butoxycarbonyl (Boc) to protect the amino group. The protected aspartic acid is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 4-methoxyphenyl group. The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as halogens or nucleophiles can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can enhance the compound’s binding affinity to these targets, while the aspartic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-Methoxyphenyl)methoxy]carbonyl}glutamic acid
  • N-{[(4-Methoxyphenyl)methoxy]carbonyl}alanine
  • N-{[(4-Methoxyphenyl)methoxy]carbonyl}serine

Uniqueness

N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid is unique due to the presence of both the methoxyphenyl group and the aspartic acid moiety. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile building block in organic synthesis.

Properties

CAS No.

115705-34-5

Molecular Formula

C13H15NO7

Molecular Weight

297.26 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methoxycarbonylamino]butanedioic acid

InChI

InChI=1S/C13H15NO7/c1-20-9-4-2-8(3-5-9)7-21-13(19)14-10(12(17)18)6-11(15)16/h2-5,10H,6-7H2,1H3,(H,14,19)(H,15,16)(H,17,18)

InChI Key

XBKYPZOLAAFYCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.